molecular formula C14H12O4 B8807554 Benzyl 2,4-dihydroxybenzoate

Benzyl 2,4-dihydroxybenzoate

Cat. No. B8807554
M. Wt: 244.24 g/mol
InChI Key: NENFFQGUGLZPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05654331

Procedure details

15.4 g (0.1 mol) of 2,4-dihydroxybenzoic acid dissolved in 50 ml of DMF are added dropwise to a solution of 3 g (0.1 mol) of sodium hydride (80% in oil) and 50 ml of DMF and the mixture is stirred at room temperature until evolution of gas has ceased. 13.1 ml (0.1 mol) of benzyl bromide are then added and the mixture is stirred at room temperature until the reaction mixture has dissolved. The reaction mixture is poured into water and extracted with ethyl ether, and the organic phase is separated, washed with water, dried over magnesium sulphate and evaporated. The residue is purified by chromatography on a silica column, eluting with dichloromethane. 19.7 g (81%) of the expected ester are collected, which melts at 94°-95° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[H-].[Na+].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O>CN(C=O)C>[OH:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
13.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature until evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature until the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a silica column
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
19.7 g (81%) of the expected ester are collected

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)OCC2=CC=CC=C2)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.